molecular formula C3H8O4S B097912 3-Hydroxypropane-1-sulfonic acid CAS No. 15909-83-8

3-Hydroxypropane-1-sulfonic acid

Cat. No. B097912
Key on ui cas rn: 15909-83-8
M. Wt: 140.16 g/mol
InChI Key: WQPMYSHJKXVTME-UHFFFAOYSA-N
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Patent
US04483799

Procedure details

1 mol of 3-hydroxy propane sulfonic acid is heated to 137° C. with 3 mol of water for 2 hours. Further treatment as described under (a) results in a crystallizing oil which has a water content of 8% and is also free from 1,3-propane sultone.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
solvent
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][S:5]([OH:8])(=[O:7])=[O:6].[CH2:9]1[CH2:15][S:12](=[O:14])(=[O:13])[O:11][CH2:10]1>O>[S:5]([CH2:4][CH2:3][CH2:2][O:1][S:12]([CH2:15][CH2:9][CH2:10][OH:11])(=[O:14])=[O:13])([OH:8])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
OCCCS(=O)(=O)O
Name
Quantity
3 mol
Type
solvent
Smiles
O
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COS(=O)(=O)C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
results in a crystallizing oil which

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)CCCOS(=O)(=O)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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